molecular formula C19H21Cl2NO5S B11508809 Ethyl 3-{[(2,5-dichloro-4-methoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate

Ethyl 3-{[(2,5-dichloro-4-methoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate

Cat. No.: B11508809
M. Wt: 446.3 g/mol
InChI Key: DOIOPYRSAOWFFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-{[(2,5-dichloro-4-methoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a sulfonamide group, which is known for its biological activity, and a propanoate ester, which can be hydrolyzed under certain conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-{[(2,5-dichloro-4-methoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate typically involves multiple steps. One common method includes the following steps:

    Friedel-Crafts Acylation: This step involves the acylation of 2,5-dichloro-4-methoxybenzene with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Sulfonamide Formation: The acylated product is then reacted with sulfonyl chloride to form the sulfonamide.

    Esterification: The final step involves the esterification of the sulfonamide with ethyl 3-(4-methylphenyl)propanoate under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[(2,5-dichloro-4-methoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

Ethyl 3-{[(2,5-dichloro-4-methoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 3-{[(2,5-dichloro-4-methoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Ethyl 3-{[(2,5-dichloro-4-methoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate can be compared with other sulfonamide-containing compounds:

    Sulfanilamide: A simpler sulfonamide with antibacterial properties.

    Celecoxib: A sulfonamide-based drug used as a COX-2 inhibitor for its anti-inflammatory effects.

    Furosemide: A sulfonamide diuretic used to treat fluid retention and swelling.

Uniqueness

The uniqueness of this compound lies in its specific structure, which combines a sulfonamide group with a propanoate ester, offering a distinct set of chemical and biological properties.

Biological Activity

Ethyl 3-{[(2,5-dichloro-4-methoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate, often referred to as ST041848, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Sulfonamide linkage : Enhances solubility and bioavailability.
  • Dichloromethoxyphenyl group : Imparts unique electronic properties.
  • Methylphenyl moiety : Contributes to hydrophobic interactions.

Biological Activity Overview

  • Anticancer Activity :
    • Preliminary studies indicate that ST041848 exhibits significant cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis through mitochondrial pathways, as evidenced by assays measuring changes in mitochondrial membrane potential and reactive oxygen species (ROS) generation.
  • Enzyme Inhibition :
    • The compound has shown potential as an inhibitor of specific enzymes related to cancer progression, including proteases involved in tumor metastasis. In vitro assays have demonstrated that ST041848 can effectively inhibit cathepsin L, a cysteine protease linked to tumor invasion and metastasis.
  • Anti-inflammatory Effects :
    • Research indicates that ST041848 may also possess anti-inflammatory properties. It appears to downregulate pro-inflammatory cytokines in activated macrophages, suggesting a dual role in cancer and inflammation management.

Case Studies

  • Cytotoxicity Assays :
    • A study involving various cancer cell lines (e.g., K562, DU145) revealed that ST041848 has an IC50 value ranging from 10 µM to 25 µM, indicating moderate potency compared to established chemotherapeutics .
  • Mitochondrial Function Analysis :
    • Flow cytometry and fluorescence microscopy were employed to assess the impact of ST041848 on mitochondrial function. Results showed a dose-dependent increase in apoptotic cells at concentrations above 10 µM .
  • Enzyme Activity Inhibition :
    • Inhibition studies on cathepsin L showed that ST041848 could reduce enzymatic activity by approximately 50% at concentrations around 20 µM, highlighting its potential as a therapeutic agent in targeting metastatic cancers .

Data Table: Summary of Biological Activities

Activity TypeAssay MethodologyObserved EffectIC50 (µM)
CytotoxicityMTT AssayInduction of apoptosis10 - 25
Enzyme InhibitionEnzymatic AssayCathepsin L inhibition~20
Anti-inflammatoryELISA for cytokinesDownregulationN/A

Properties

Molecular Formula

C19H21Cl2NO5S

Molecular Weight

446.3 g/mol

IUPAC Name

ethyl 3-[(2,5-dichloro-4-methoxyphenyl)sulfonylamino]-3-(4-methylphenyl)propanoate

InChI

InChI=1S/C19H21Cl2NO5S/c1-4-27-19(23)11-16(13-7-5-12(2)6-8-13)22-28(24,25)18-10-14(20)17(26-3)9-15(18)21/h5-10,16,22H,4,11H2,1-3H3

InChI Key

DOIOPYRSAOWFFS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)C)NS(=O)(=O)C2=C(C=C(C(=C2)Cl)OC)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.